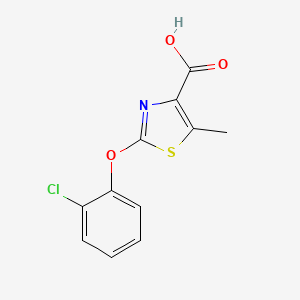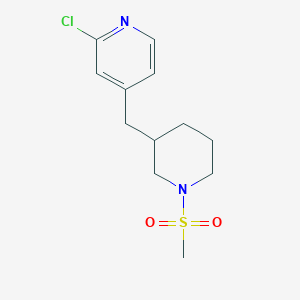
2-Chloro-4-((1-(methylsulfonyl)piperidin-3-yl)methyl)pyridine
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Chemical Inhibitors of Cytochrome P450 Isoforms
2-Chloro-4-((1-(methylsulfonyl)piperidin-3-yl)methyl)pyridine plays a significant role in the study of cytochrome P450 (CYP) isoforms, crucial for metabolizing various drugs. Selective inhibitors of these isoforms are essential for understanding drug-drug interactions and predicting the metabolic pathways of new therapeutic compounds. This research underlines the importance of specific inhibitors in determining the involvement of CYP isoforms in drug metabolism, highlighting the need for careful in vitro assessment to prevent potential drug interactions (Khojasteh et al., 2011).
Synthesis of N-heterocycles via Sulfinimines
The chemical's structure has implications in the synthesis of N-heterocycles, particularly through the use of chiral sulfinamides like tert-butanesulfinamide. This approach is crucial for creating structurally diverse piperidines, pyrrolidines, azetidines, and their derivatives, which are key components in many natural products and therapeutically relevant compounds. The methodology discussed offers a pathway to accessing these important structures, showcasing the broad applicability and importance of sulfinamide-mediated asymmetric synthesis in pharmaceutical research (Philip et al., 2020).
Medicinal and Chemosensing Applications
Pyridine derivatives, including the compound , have a wide range of applications, from medicinal uses to chemosensing. These derivatives demonstrate activities such as antifungal, antibacterial, and anticancer effects. Furthermore, they can act as highly effective chemosensors for various ions and species, underlining their versatility and significant potential in both health-related fields and analytical chemistry. This broad spectrum of activities highlights the compound's role in developing new therapeutics and diagnostic tools (Abu-Taweel et al., 2022).
Safety And Hazards
Propiedades
IUPAC Name |
2-chloro-4-[(1-methylsulfonylpiperidin-3-yl)methyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O2S/c1-18(16,17)15-6-2-3-11(9-15)7-10-4-5-14-12(13)8-10/h4-5,8,11H,2-3,6-7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGMYRWOJHUWOTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)CC2=CC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-((1-(methylsulfonyl)piperidin-3-yl)methyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



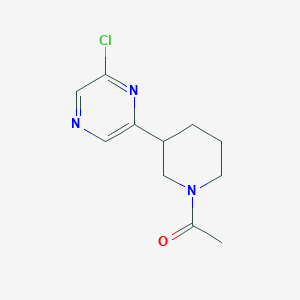
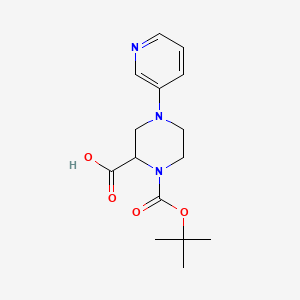
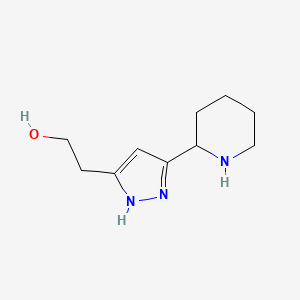
![1-[4-(4-Piperazin-1-yl-phenoxy)-piperidin-1-yl]-ethanone](/img/structure/B1399188.png)
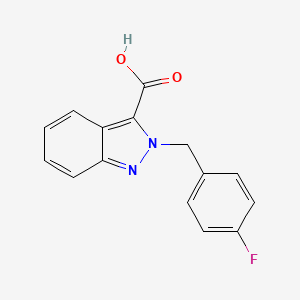
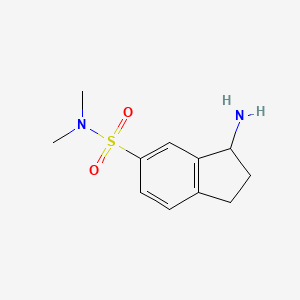
![1-[2-[2-(6-Chloropyrazin-2-yl)ethyl]piperidin-1-yl]ethanone](/img/structure/B1399194.png)

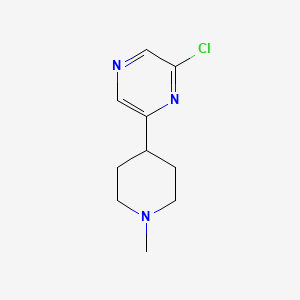

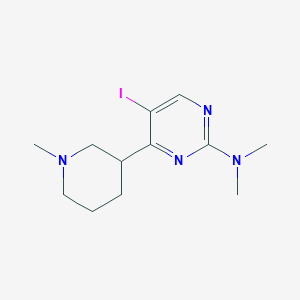
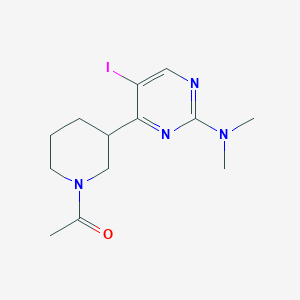
![[5-Iodo-4-(1-methanesulfonyl-piperidin-3-yl)-pyrimidin-2-yl]-dimethyl-amine](/img/structure/B1399201.png)
